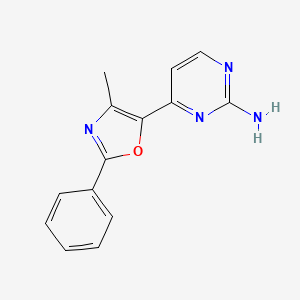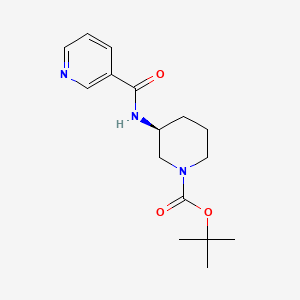![molecular formula C16H14N2O2S2 B2913560 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-81-7](/img/structure/B2913560.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE and 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide , are part of a collection of rare and unique chemicals often used in early discovery research .
Synthesis Analysis
While specific synthesis methods for your compound were not found, improved protocols for the synthesis of thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones have been reported .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE, includes a linear formula of C17H14N2OS .Chemical Reactions Analysis
Benzothiazole derivatives have been used as chemosensors for the detection of mercury (II) ions in water .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has a molecular weight of 298.36 .Applications De Recherche Scientifique
Metabolism and Toxicity Studies
The metabolism of thiazoles, including compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, has been studied for their potential to form toxic metabolites. Research indicates that thiazoles can undergo metabolic processes leading to the formation of thioamides and other metabolites, which may have implications for their toxicity and pharmacological profiles. For instance, thiabendazole, a thiazole compound, has been shown to produce thioformamide and benzimidazol-2-ylglyoxal as urinary metabolites in mice, suggesting a complex metabolic pathway that could be relevant for related thiazole derivatives (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis of Novel Compounds
Thiazole compounds, including those with structural similarities to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been synthesized for potential therapeutic applications. Novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives have been synthesized, displaying significant inhibitory activity on cyclooxygenase enzymes and potential analgesic and anti-inflammatory effects, highlighting the therapeutic potential of thiazole-based compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Thiazole derivatives, akin to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been evaluated for their anticancer properties. Specifically, novel 4-thiazolidinones containing the benzothiazole moiety have undergone antitumor screening, with certain compounds demonstrating activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. This suggests that thiazole derivatives may hold potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic efficacy (Havrylyuk et al., 2010).
Antimicrobial and Antioxidant Activities
Benzamide derivatives, related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been isolated from endophytic Streptomyces species and shown to possess antimicrobial activities. A new benzamide compound, alongside other known compounds, was identified with significant antimicrobial potential, suggesting the role of thiazole-based compounds in developing new antimicrobial agents. Additionally, some of these compounds have demonstrated antioxidant activity, further highlighting their potential in therapeutic applications (Yang et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYJUCBHZRQKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)



![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)

![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)